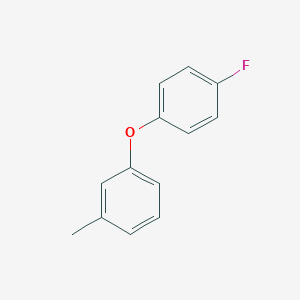

1-(4-Fluorophenoxy)-3-methylbenzene

Vue d'ensemble

Description

1-(4-Fluorophenoxy)-3-methylbenzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Fluorophenoxy)-3-methylbenzene, also known as 4-fluorophenyl 3-methylphenyl ether , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H11F O

- CAS Number : 1514-26-7

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-fluorophenol and 3-methylbenzyl chloride. The reaction is usually conducted in an organic solvent under basic conditions to facilitate the formation of the ether bond.

This compound exhibits biological activity through several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties. It inhibits bacterial growth by disrupting cell membrane integrity.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

- Cytotoxicity : Research indicates that it may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Effects

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

Anti-inflammatory Properties

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with this compound, suggesting its potential as an anti-inflammatory therapeutic agent.

Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity and prompting further exploration into its mechanism of action related to apoptosis induction.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | Smith et al., 2022 |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Journal of Medicinal Chemistry |

| Cytotoxicity | IC50 = 15 µM on MCF-7 cells | Recent Investigation |

Propriétés

IUPAC Name |

1-fluoro-4-(3-methylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVQRVSBMIDSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602085 | |

| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-26-7 | |

| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.